Norsanguinarine
Overview
Description
Norsanguinarine is a tertiary benzo[c]phenanthridine alkaloid, known for its weak basicity. It is found in certain species of the Papaveraceae, Fumariaceae, and Rutaceae plant families . This compound has been isolated as a minor alkaloid from plants such as Argemone albiflora . This compound is structurally related to sanguinarine, differing by the absence of a methyl group.
Mechanism of Action
Target of Action
Norsanguinarine is an alkaloid that primarily targets fungi, specifically Alternaria brassicicola and Curvularia maculans . It exhibits significant antifungal activity at a concentration of 1000 ppm .
Mode of Action
It is known to exhibit significant cytotoxic activities against various cell lines . This suggests that this compound may interact with cellular components, leading to changes that inhibit the growth and proliferation of targeted organisms .
Biochemical Pathways
This interaction could potentially disrupt the normal functioning of these pathways, leading to the observed antifungal effects .
Pharmacokinetics
Future research should focus on elucidating these properties to better understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antifungal and cytotoxic activities . By interacting with its targets, this compound inhibits the growth and proliferation of certain fungi, thereby exerting its antifungal effects .
Action Environment
Future research should investigate how factors such as temperature, pH, and presence of other organisms might influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsanguinarine can be synthesized through the N-demethylation of quaternary chelerythrine and sanguinarine salts . This process involves the removal of a methyl group from the nitrogen atom in the molecule, typically using reagents such as sodium hydroxide or other strong bases under controlled conditions.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as laboratory preparation. The process involves the extraction of precursor alkaloids from plant sources, followed by chemical modification to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Norsanguinarine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro-norsanguinarine.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Norsanguinarine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its cytotoxic effects on liver cells and tissue culture cells.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Comparison with Similar Compounds
Norsanguinarine is structurally similar to other benzo[c]phenanthridine alkaloids such as:
Sanguinarine: Differing by the presence of a methyl group.
Dihydrosanguinarine: A reduced form of sanguinarine.
Oxysanguinarine: An oxidized derivative of sanguinarine.
Norchelerythrine: Another demethylated derivative of chelerythrine.
Uniqueness: this compound’s unique structural features, such as the absence of a methyl group, contribute to its distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVDVMAYXLWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965891 | |
Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norsanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
522-30-5, 5157-23-3 | |
Record name | Norsanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norsanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norsanguinarine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norsanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 - 287 °C | |
Record name | Norsanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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